Molecular Architecture and Synthetic Workflows of 3-Chloro-6-Methylphenethyl Alcohol: A Technical Whitepaper
Molecular Architecture and Synthetic Workflows of 3-Chloro-6-Methylphenethyl Alcohol: A Technical Whitepaper
Executive Summary
In the landscape of rational drug design and specialty chemical synthesis, substituted phenethyl alcohols serve as critical pharmacophores and versatile synthetic intermediates. 3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5) [1] represents a highly functionalized derivative of the baseline 2-phenylethanol core [2]. By integrating an electron-withdrawing chlorine atom and a sterically demanding methyl group, this molecule achieves a unique balance of lipophilicity, metabolic stability, and conformational rigidity.
This whitepaper provides an in-depth technical analysis of its molecular bonding characteristics, structure-activity relationship (SAR) logic, and a self-validating protocol for its chemoselective synthesis.
Molecular Architecture & Bonding Dynamics
The structural foundation of 3-chloro-6-methylphenethyl alcohol relies on the interplay between its primary alcohol moiety and the di-substituted aromatic ring.
Core Scaffold Analysis
The parent scaffold, phenethyl alcohol, is characterized by a flexible two-carbon alkyl chain terminating in a primary hydroxyl group (-OH) [2]. This hydroxyl group acts as both a hydrogen bond donor and acceptor, anchoring the molecule to polar residues in target binding pockets. The sp3 hybridized carbons (C α and C β ) typically allow for free rotation, sampling multiple conformational states.
Substituent Effects: Inductive vs. Steric
The introduction of substituents at the 3- and 6-positions fundamentally alters the molecule's bonding environment:
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3-Chloro Substituent (Inductive Effect): The highly electronegative chlorine atom at the meta-position relative to the ethyl chain exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic π -system, increasing the molecule's overall lipophilicity (LogP) and enhancing its ability to permeate lipid bilayers.
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6-Methyl Substituent (Steric Effect): Positioned ortho to the phenethyl chain, the methyl group introduces significant steric bulk. This steric hindrance restricts the free rotation of the C1-C α bond. By locking the molecule into a narrower range of conformational spaces, the methyl group reduces conformational entropy upon target binding—a critical principle in structure-based drug design (SBDD) [3]. Furthermore, this ortho-substitution shields the aromatic ring from oxidative metabolism (e.g., by CYP450 enzymes) at that specific locus.
Physicochemical Profiling
To facilitate comparative analysis for formulation and computational modeling, the quantitative data for 3-chloro-6-methylphenethyl alcohol is summarized below.
| Property | Value | Rationale / Source |
| IUPAC Name | 2-(3-chloro-6-methylphenyl)ethanol | Standard IUPAC nomenclature |
| CAS Number | 1314931-35-5 | Chemical registry identifier [1] |
| Molecular Formula | C 9 H 11 ClO | Elemental composition [1] |
| Molecular Weight | 170.64 g/mol | Calculated exact mass [1] |
| Hydrogen Bond Donors | 1 | Primary hydroxyl group (-OH) |
| Hydrogen Bond Acceptors | 1 | Oxygen atom in the hydroxyl group |
| Topological Polar Surface Area | 20.2 Ų | Extrapolated from baseline phenethyl alcohol [2] |
| Predicted LogP | ~2.5 - 2.8 | Base core (1.4) + Cl (+0.7) + CH 3 (+0.5) [2][3] |
Structure-Activity Relationship (SAR) Logic
The specific placement of the functional groups dictates the molecule's behavior in biological and chemical systems. The logical relationship between these structural features and their resulting properties is visualized below.
Logical workflow of structure-activity relationships for 3-chloro-6-methylphenethyl alcohol.
Chemoselective Synthetic Methodology
Synthesizing 3-chloro-6-methylphenethyl alcohol requires reducing its corresponding carboxylic acid—2-(3-chloro-6-methylphenyl)acetic acid.
Expertise & Causality: Standard powerful reducing agents like Lithium Aluminum Hydride (LiAlH 4 ) pose a significant risk of hydrodehalogenation (cleaving the C-Cl bond). To ensure absolute chemoselectivity, the Borane-Tetrahydrofuran (BH 3 ·THF) complex is utilized [4]. Borane is a highly electrophilic reducing agent that rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, reducing it to the primary alcohol at room temperature without disturbing the aryl chloride.
Synthetic Workflow Diagram
Synthetic workflow for the chemoselective reduction of 2-(3-chloro-6-methylphenyl)acetic acid.
Step-by-Step Self-Validating Protocol
This protocol is designed as a closed, self-validating system to ensure high yield and purity.
Step 1: System Preparation & Purging
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Action: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and rubber septum, dissolve 2-(3-chloro-6-methylphenyl)acetic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Purge the system with dry N 2 gas.
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Causality: BH 3 ·THF reacts violently with ambient moisture to form hydrogen gas and boric acid. Anhydrous conditions are non-negotiable to preserve the stoichiometry of the reductant [4].
Step 2: Reagent Addition
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Action: Cool the flask to 0°C using an ice-water bath. Syringe in BH 3 ·THF (1 M in THF, 1.5 eq) dropwise over 15 minutes.
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Causality: The initial coordination and formation of the triacyloxyborane intermediate is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses non-specific side reactions.
Step 3: Reaction & In-Process Control (IPC)
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Action: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Trustworthiness (IPC): To validate completion, withdraw a 50 µL aliquot, quench it in 200 µL of methanol, and spot it on a silica TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the UV-active starting material spot (lower R f due to the acid) entirely disappears, replaced by the product spot (higher R f ).
Step 4: Solvolysis (Quenching)
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Action: Re-cool the flask to 0°C. Carefully add methanol dropwise until effervescence ceases.
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Causality: Methanol safely undergoes solvolysis with unreacted borane and the boron-alkoxide intermediate, liberating hydrogen gas and forming volatile trimethyl borate, which is easily removed during concentration.
Step 5: Workup & Isolation
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Action: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , filter, and evaporate to yield the crude product.
Step 6: Final Validation (NMR)
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Trustworthiness: Validate the isolated product via 1 H NMR (CDCl 3 ). The success of the reaction is confirmed by the disappearance of the broad carboxylic acid proton (~11.0 ppm) and the appearance of a distinct triplet at ~3.8 ppm, corresponding to the newly formed -CH 2 OH group.
References
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001Chemical. "CAS No. 1314931-35-5, 3-Chloro-6-methylphenethyl alcohol". URL:[Link]
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PubChem. "2-Phenylethanol" CID 6054. National Center for Biotechnology Information. URL:[Link]
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PubChem. "1-Phenylethanol" CID 7409. National Center for Biotechnology Information. URL:[Link]
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Organic Synthesis. "Borane Reductions (using BH3.THF or BH3.Me2S, BMS)". URL:[Link]
